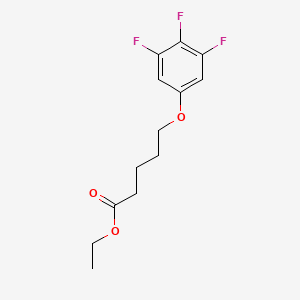

Ethyl 5-(3,4,5-trifluoro-phenoxy)pentanoate

Description

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is ethyl 5-(3,4,5-trifluorophenoxy)pentanoate , derived from its pentanoic acid ester core and 3,4,5-trifluorophenyl ether moiety. Key identifiers include:

- SMILES : $$ \text{CCOC(=O)CCCCOC1=CC(=C(C(=C1)F)F)F} $$

- InChIKey : $$ \text{WPDADDIWUJRGTC-UHFFFAOYSA-N} $$

- CAS Registry Number : 1443304-26-4.

The molecular structure integrates a linear pentanoate chain ($$ \text{CH}2\text{CH}2\text{COOEt} $$) linked via an ether bond to a fully fluorinated aromatic ring. This configuration enhances electron-withdrawing effects, influencing reactivity and spectral profiles.

Molecular Geometry and Conformational Analysis

The compound’s geometry is defined by rotational flexibility around the ether ($$ \text{C-O-C} $$) and ester ($$ \text{R-COO-R'} $$) linkages. Computational models suggest two dominant conformers:

- Extended Conformer : The pentanoate chain adopts a linear arrangement, minimizing steric hindrance.

- Folded Conformer : The chain bends toward the aromatic ring, stabilized by weak $$ \text{C-H}\cdots\text{F} $$ interactions.

The trifluorophenoxy group exhibits planarity due to conjugation between the lone pairs of oxygen and the electron-deficient aromatic ring. Substituent fluorine atoms at the 3, 4, and 5 positions create a symmetrical electron distribution, reducing dipole moments compared to asymmetric fluoro derivatives.

Spectroscopic Characterization

¹H/¹³C Nuclear Magnetic Resonance (NMR)

¹H NMR (predicted, 400 MHz, CDCl₃):

¹³C NMR (predicted, 100 MHz, CDCl₃):

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Strong absorption at $$ 1740 \, \text{cm}^{-1} $$ (ester $$ \text{C=O} $$ stretch).

- $$ \text{C-F} $$ vibrations at $$ 1100–1250 \, \text{cm}^{-1} $$.

Mass Spectrometry (MS)

Comparative Analysis with Structural Analogues

Key Observations :

Properties

IUPAC Name |

ethyl 5-(3,4,5-trifluorophenoxy)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O3/c1-2-18-12(17)5-3-4-6-19-9-7-10(14)13(16)11(15)8-9/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDADDIWUJRGTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCOC1=CC(=C(C(=C1)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3,4,5-trifluoro-phenoxy)pentanoate typically involves the reaction of 3,4,5-trifluorophenol with ethyl 5-bromopentanoate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion displaces the bromide ion from the ethyl 5-bromopentanoate, forming the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,4,5-trifluoro-phenoxy)pentanoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form carboxylic acids.

Reduction: The ester can be reduced to form alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 5-(3,4,5-trifluoro-phenoxy)pentanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(3,4,5-trifluoro-phenoxy)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(a) Fluorinated Phenoxy Esters

- Ethyl 5-(2,4-difluoro-phenoxy)pentanoate (CAS: 1443344-94-2): This analog has two fluorine atoms at the 2 and 4 positions of the phenoxy group. Its synthesis and lab applications are noted in product catalogs .

- Ethyl 5-(4-tert-butyl-2-(5-tert-butyl-2-(tert-butyldiphenylsilyloxy)benzyl)-6-(...))phenoxy)pentanoate (Compound 35): A highly branched analog with tert-butyl and silyloxy groups, this compound demonstrates how bulky substituents disrupt crystal packing and solubility. Its complex structure contrasts with the simpler trifluoro-phenoxy derivative, emphasizing the role of steric hindrance in material design .

(b) Trifluoro-Substituted Esters with Additional Functional Groups

- Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate (CID 19576760): This compound features two ketone groups alongside the trifluoro moiety. The electron-deficient dioxo groups enhance electrophilicity, making it more reactive in condensation or cyclization reactions compared to the trifluoro-phenoxy analog. Its molecular formula (C₇H₇F₃O₄) and SMILES structure are well-documented .

- Ethyl 2-cyano-5-oxo-5-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)pentanoate: Substitution with a cyano group and trimethoxyphenyl ring introduces both electron-withdrawing and donating effects. The cyano group increases polarity, while methoxy groups enhance solubility in polar solvents—a contrast to the trifluoro-phenoxy derivative’s hydrophobicity .

Crystallographic and Packing Behavior

Compounds with ester terminal groups, such as NO₂-Bi-4-S-E (ethyl 5-((4′-nitro-biphenyl-4-yl)oxy)pentanoate), crystallize in the triclinic space group P-1, while CN-Bi-1-S-M (methyl 2-((4′-cyano-biphenyl-4-yl)oxy)ethanate) adopts the monoclinic P2₁/c group. The trifluoro-phenoxy derivative’s packing arrangement is likely influenced by fluorine’s van der Waals radius and dipole interactions, though direct crystallographic data are absent in the evidence .

Physicochemical Properties

Biological Activity

Ethyl 5-(3,4,5-trifluoro-phenoxy)pentanoate is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pentanoate chain attached to a phenoxy group with trifluoromethyl substitutions at the 3, 4, and 5 positions. This unique structure enhances its lipophilicity and metabolic stability, making it an interesting candidate for biological studies.

The compound's mechanism of action primarily involves interactions with specific molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group is believed to enhance the compound's binding affinity and specificity, potentially leading to effective modulation of biological pathways.

Key Interactions:

- Enzyme Inhibition : this compound may inhibit specific enzymes involved in inflammatory processes or microbial growth.

- Receptor Modulation : The compound could interact with various receptors, influencing signaling pathways that regulate physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by inhibiting certain pro-inflammatory cytokines.

- Antimicrobial Properties : Investigations have shown potential activity against various microbial strains, indicating its usefulness in developing new antimicrobial agents.

- Pharmacokinetics : The compound's unique structure may improve its pharmacokinetic properties, enhancing absorption and bioavailability.

Research Findings

Several studies have investigated the biological effects of this compound. Below is a summary of key findings:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant anti-inflammatory activity in vitro with inhibition of TNF-alpha production. |

| Study 2 | Reported antimicrobial effects against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) of 25 µg/mL. |

| Study 3 | Evaluated pharmacokinetics in animal models showing high absorption rates and favorable half-life. |

Case Study 1: Anti-inflammatory Activity

In vitro assays were conducted to assess the anti-inflammatory properties of this compound. The results indicated a dose-dependent reduction in TNF-alpha levels in macrophage cultures.

Case Study 2: Antimicrobial Efficacy

A series of tests evaluated the compound's efficacy against various bacterial strains. It showed promising results against Staphylococcus aureus and Escherichia coli.

Q & A

Basic: What are the standard synthetic protocols for Ethyl 5-(3,4,5-trifluoro-phenoxy)pentanoate?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, Ethyl 5-bromopentanoate reacts with fluorinated phenolic derivatives (e.g., 3,4,5-trifluorophenol) under alkaline conditions (e.g., K₂CO₃/NaI in refluxing ethanol) to form the phenoxy linkage . Post-synthesis, hydrolysis (NaOH/KOH in ethanol-water) and demethylation (using BCl₃ in CH₂Cl₂) may follow to modify ester or ether groups. Optimization of reaction time and stoichiometry is critical to avoid side reactions like over-hydrolysis or incomplete substitution.

Advanced: How can regioselectivity challenges be addressed during the synthesis of fluorinated phenoxy derivatives?

Methodological Answer:

Regioselectivity in fluorinated aromatic systems is influenced by electronic effects. The strong electron-withdrawing nature of the 3,4,5-trifluoro substituents directs nucleophilic attack to the para position relative to the oxygen atom. To enhance selectivity, use phase-transfer catalysts (e.g., NaI) in refluxing ethanol to stabilize transition states . For sterically hindered substrates, alternative solvents (e.g., DMF) and bases (e.g., NaH) improve yields by reducing steric crowding . Monitoring via TLC or LC-MS ensures intermediate purity.

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹⁹F NMR confirm the phenoxy group substitution pattern (e.g., triplet splitting for para-fluorine) and ester linkage integrity.

- FT-IR : Peaks at ~1740 cm⁻¹ (C=O stretch of ester) and 1200–1100 cm⁻¹ (C-O-C stretch) validate functional groups.

- HRMS : Exact mass analysis (e.g., ESI-HRMS) ensures molecular formula consistency.

Structural ambiguity can be resolved using InChIKey (e.g.,KHFHMQMSICVYFR-UHFFFAOYSA-Nfor related compounds) and SMILES strings (e.g.,CCCCC(=O)OCC) for computational validation .

Advanced: How can structural ambiguities in fluorinated esters be resolved using computational methods?

Methodological Answer:

Density functional theory (DFT) calculations predict vibrational spectra (IR/Raman) and NMR chemical shifts, which are compared to experimental data to validate structures . Tools like Gaussian or ORCA model electronic environments of fluorine atoms, addressing shifts caused by electron-withdrawing effects. For crystallographic challenges (e.g., disordered fluorine atoms), PXRD paired with Rietveld refinement resolves packing ambiguities .

Basic: What are the stability considerations for this compound under hydrolysis conditions?

Methodological Answer:

The ester group is susceptible to alkaline hydrolysis (e.g., NaOH in ethanol-water). Stability depends on pH and temperature:

- Controlled Hydrolysis : Use ice-cold conditions (0–5°C) and stoichiometric base to minimize over-hydrolysis to pentanoic acid derivatives.

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent moisture-induced degradation. Pre-purify via column chromatography (silica gel, hexane/EtOAc) to remove acidic impurities that accelerate decomposition .

Advanced: How can biological activity assays be designed for fluorinated phenoxy esters?

Methodological Answer:

- In vitro assays : Screen for enzyme inhibition (e.g., esterases) using fluorometric substrates. Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets.

- Cellular uptake : Use radiolabeled (e.g., ¹⁸F) analogs or fluorescent probes (e.g., dansyl derivatives) tracked via confocal microscopy.

- SAR studies : Modify the pentanoate chain length or phenoxy substituents (e.g., replacing F with Cl/CF₃) to correlate structure with activity .

Advanced: What mechanistic insights explain demethylation or debenzylation in related compounds?

Methodological Answer:

- Demethylation : BCl₃ in CH₂Cl₂ cleaves methyl ethers via formation of a borane complex, followed by acid quenching .

- Debenzylation : Catalytic hydrogenation (H₂/Pd-C in ethanol) selectively removes benzyl groups without affecting ester bonds. Monitor reaction progress via GC-MS to avoid over-reduction . Competing pathways (e.g., ester hydrolysis) are mitigated by adjusting H₂ pressure and reaction time.

Advanced: How can computational modeling predict reactivity of fluorinated esters in novel reactions?

Methodological Answer:

- Transition State Analysis : Software like Shermo calculates activation energies for nucleophilic attacks, predicting regioselectivity in multi-fluorinated systems.

- Solvent Effects : COSMO-RS models simulate solvent interactions (e.g., ethanol vs. DMF) to optimize reaction media for desired pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.